molecular formula C19H18N2O B5412653 N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide

N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide

Cat. No.: B5412653
M. Wt: 290.4 g/mol
InChI Key: PYBQAMMLKSJGEK-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The benzyl group and cyclopropanecarboxamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-indol-3-yl)cyclopropanecarboxamide
  • N-(1-benzyl-1H-indol-5-yl)cyclopropanecarboxamide
  • N-(1-benzyl-1H-indol-6-yl)cyclopropanecarboxamide

Uniqueness

N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide is unique due to the specific position of the benzyl group on the indole ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(1-benzylindol-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-19(15-9-10-15)20-17-7-4-8-18-16(17)11-12-21(18)13-14-5-2-1-3-6-14/h1-8,11-12,15H,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBQAMMLKSJGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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